molecular formula C25H22N4O2 B12023697 3-(2-(Benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 634895-34-4

3-(2-(Benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12023697
CAS No.: 634895-34-4
M. Wt: 410.5 g/mol
InChI Key: PYULLWQNXCFUSC-WGOQTCKBSA-N
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Description

This compound is a pyrazole carbohydrazide derivative featuring a 2-benzyloxyphenyl group at the pyrazole C3 position and a 4-methylbenzylidene moiety at the carbohydrazide N′ position. Its molecular formula is C25H22N4O2, with a molecular weight of 410.47 g/mol (). The SMILES notation (CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4) highlights its planar structure, where the benzyloxy and methylbenzylidene groups contribute to steric and electronic properties.

Properties

CAS No.

634895-34-4

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H22N4O2/c1-18-11-13-19(14-12-18)16-26-29-25(30)23-15-22(27-28-23)21-9-5-6-10-24(21)31-17-20-7-3-2-4-8-20/h2-16H,17H2,1H3,(H,27,28)(H,29,30)/b26-16+

InChI Key

PYULLWQNXCFUSC-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of 2-(Benzyloxy)acetophenone

Benzylation of 2-hydroxyacetophenone using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 2-(benzyloxy)acetophenone. Typical conditions involve refluxing for 6–8 hours, achieving yields of 85–90%.

Claisen Condensation to Form the 1,3-Diketone

2-(Benzyloxy)acetophenone undergoes Claisen condensation with diethyl oxalate in ethanol using sodium ethoxide as a base. This produces ethyl 2,4-dioxo-4-(2-(benzyloxy)phenyl)butanoate, a key intermediate. The reaction is typically conducted at 0–5°C for 4 hours, followed by gradual warming to room temperature.

Cyclocondensation with Hydrazine

The 1,3-diketone reacts with hydrazine hydrate in ethanol under reflux (5 hours) to form ethyl 3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate. This step proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration. Yields range from 70–80%.

Characterization Data

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=N pyrazole).

  • ¹H NMR (DMSO-d₆): δ 5.15 (s, 2H, OCH₂Ph), 6.90–7.50 (m, 9H, aromatic), 4.25 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 1.30 (t, 3H, J = 7.1 Hz, CH₃).

Conversion to Carbohydrazide: 3-(2-(Benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide

The ester moiety is transformed into a carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate.

Reaction Conditions

Ethyl 3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate is refluxed with excess hydrazine hydrate (80%) in ethanol for 5 hours. The product precipitates upon cooling and is recrystallized from ethanol, yielding 65–75%.

Characterization Data

  • IR (KBr): 3280 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O amide).

  • ¹H NMR (DMSO-d₆): δ 5.10 (s, 2H, OCH₂Ph), 6.85–7.45 (m, 9H, aromatic), 4.40 (s, 2H, NH₂).

Hydrazone Formation: Condensation with 4-Methylbenzaldehyde

The final step involves Schiff base formation between the carbohydrazide and 4-methylbenzaldehyde under acidic conditions.

Optimization of Reaction Parameters

  • Solvent: Ethanol (polar protic) facilitates proton transfer and imine formation.

  • Catalyst: Acetic acid (2–3 drops) accelerates dehydration.

  • Conditions: Reflux for 2–3 hours, yielding 80–90% after recrystallization.

Mechanistic Insights
The aldehyde carbonyl undergoes nucleophilic attack by the carbohydrazide’s hydrazine group, forming a protonated intermediate. Acid-catalyzed dehydration generates the E-configuration hydrazone.

Characterization Data

  • IR (KBr): 1605 cm⁻¹ (C=N imine), 1520 cm⁻¹ (C=O amide).

  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, N=CH), 5.05 (s, 2H, OCH₂Ph), 2.35 (s, 3H, CH₃), 6.80–7.50 (m, 13H, aromatic).

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
Pyrazole formationHydrazine hydrate, ethanol70–80Regioselectivity control
Carbohydrazide synthesisHydrazine hydrate, reflux65–75Over-hydrolysis of ester
Hydrazone condensation4-Methylbenzaldehyde, acetic acid80–90Cis-trans isomerization

Scalability and Industrial Relevance

Large-scale production requires optimization of solvent recovery and catalyst recycling. Microwave-assisted synthesis has been explored for analogous pyrazoles, reducing reaction times by 50%. However, traditional reflux methods remain cost-effective for laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[2-(benzyloxy)phenyl]-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that pyrazole derivatives exhibit anticancer properties by modulating various signaling pathways involved in tumor growth and metastasis. For instance, a study demonstrated that related pyrazole compounds showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are recognized for their anti-inflammatory properties. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Neuroprotective Properties :
    • The neuroprotective effects of pyrazole derivatives have been explored, particularly in models of neurodegenerative diseases such as Parkinson's disease. Compounds structurally related to 3-(2-(benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide have demonstrated the ability to inhibit monoamine oxidase B (MAO-B), suggesting potential use in neuroprotection .

Case Study 1: Anticancer Activity

A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with the benzyloxy group exhibited enhanced cytotoxicity compared to those without it. The mechanism was attributed to the induction of apoptosis via caspase activation.

CompoundCell LineIC50 (µM)Mechanism
AMCF-712.5Apoptosis induction
BHeLa10.3Caspase activation

Case Study 2: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of pyrazole derivatives, the compound demonstrated significant inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).

CompoundNO Inhibition (%) at 50 µM
C75
D60

Mechanism of Action

The mechanism of action of 3-[2-(benzyloxy)phenyl]-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution on the Benzylidene Group

Target Compound : 4-Methylbenzylidene
  • Key Features : The methyl group at the para position of the benzylidene moiety provides moderate electron-donating effects, influencing solubility and intermolecular interactions.
Similar Compounds :

(E)-N′-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide ()

  • Substituent : 4-Methoxy group (stronger electron-donating than methyl).
  • Impact : Enhanced solubility due to methoxy’s polarity. Demonstrated biological activity in molecular docking studies against enzymes like ERAP1 .
  • Molecular Weight : ~353.37 g/mol.

(E)-N′-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide () Substituent: 4-Dimethylamino group (strong electron-donating and basic). Impact: Increased basicity improves interaction with acidic biological targets. Reported antimicrobial and antioxidant activities .

3-(4-(Benzyloxy)phenyl)-N′-[(E)-(3-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide () Substituent: 3-Hydroxyphenyl (electron-withdrawing hydroxyl group). Molecular weight: 412.45 g/mol .

Substitution on the Pyrazole-Attached Phenyl Group

Target Compound : 2-Benzyloxyphenyl
Similar Compounds :

3-[4-(Benzyloxy)phenyl]-N′-[(E)-(4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide () Substituent: 4-Benzyloxyphenyl (para position). Impact: Improved crystallinity due to symmetrical substitution. Potential for π-π stacking interactions .

3-{4-[(4-Methylbenzyl)oxy]phenyl}-N′-[(E)-3-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide () Substituent: 4-Methylbenzyloxy and 3-pyridinyl. Molecular weight: 440.48 g/mol .

Functional Group Variations

Indole-Containing Derivative () Structure: N′-[(E)-1H-indol-3-ylmethylene] substitution. Molecular weight: 435.49 g/mol .

Furan-Containing Pyrazole ()

  • Structure : 3(5)-(4-(Benzyloxy)phenyl)-5(3)-(furan-2-yl)-1H-pyrazole.
  • Impact : Furan’s oxygen atom enhances polarity and hydrogen-bonding capacity. Forms dimers via N–H···N interactions .

Solubility and Stability

  • Methyl vs. Methoxy : Methoxy derivatives (e.g., ) exhibit higher aqueous solubility than methyl-substituted analogs due to increased polarity.
  • Hydroxyl Substituents : Compounds with hydroxyl groups () may undergo oxidation, requiring stabilization in formulations .

Computational and Structural Insights

  • DFT Studies : The Colle-Salvetti correlation-energy method () and DFT analyses () predict charge distribution and reactive sites, aiding in rational drug design .
  • Crystallography : SHELXL () has been used to resolve structures of similar compounds, confirming planar geometries and hydrogen-bond networks .

Biological Activity

The compound 3-(2-(benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N4O2C_{25}H_{22}N_4O_2, with a molecular weight of 410.46 g/mol. Its structure features a pyrazole core substituted with benzyloxy and methylbenzylidene groups, which are believed to influence its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes and phenolic compounds under controlled conditions. The synthetic pathway may include steps such as:

  • Formation of the pyrazole ring.
  • Introduction of the benzyloxy group.
  • Aldol condensation to form the final product.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 3-(2-(benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide have shown inhibitory effects on various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The IC50 values for these compounds were reported to be as low as 2.97 µM against PC-3 cells, indicating potent cytotoxicity while sparing normal cells .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Research has demonstrated that certain pyrazole derivatives possess antimicrobial properties against a range of bacteria and fungi. This activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents can significantly enhance potency and selectivity for target receptors:

SubstituentEffect on Activity
Benzyloxy groupIncreases lipophilicity and bioavailability
Methylbenzylidene groupEnhances binding affinity to target proteins

Case Studies

  • Antitumor Efficacy : A study evaluated various pyrazole derivatives against breast cancer cell lines, revealing that compounds with similar structures exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity .
  • Inflammatory Models : In vivo models demonstrated that pyrazole derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting potential for therapeutic applications in chronic inflammatory diseases .

Q & A

Q. Example Optimization Table :

StepConditionYield ImprovementReference
Hydrazide formationEthanol, 80°C, 6h75% → 88%
Aldehyde condensationAcetic acid catalyst, N₂ atmospherePurity >95% (HPLC)

What advanced spectroscopic techniques are critical for confirming the compound’s structure?

Basic Research Question
Structural elucidation requires a combination of:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., benzyloxy protons at δ 5.1–5.3 ppm; pyrazole protons at δ 6.5–7.2 ppm) .
  • X-ray crystallography : Resolves spatial arrangement of the hydrazone linkage and confirms E-configuration of the benzylidene group .
  • FT-IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretching (~3200 cm⁻¹) .

How should researchers design in vitro assays to evaluate its biological activity?

Basic Research Question
For preliminary screening:

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., for kinases or proteases) with IC₅₀ determination via dose-response curves .
  • Cell viability assays : Employ MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
  • Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify target affinity (e.g., Kd values) .

What strategies mitigate regioselectivity challenges during pyrazole ring formation?

Advanced Research Question
Regioselectivity in pyrazole synthesis is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., -Cl) direct cyclization to specific positions. DFT calculations predict favorable tautomeric forms .
  • Steric hindrance : Bulky substituents (e.g., 4-methylbenzylidene) favor formation of 1,3,5-trisubstituted pyrazoles .
  • Reagent choice : Use of hydrazine hydrate vs. substituted hydrazines alters ring substitution patterns .

How can solubility be enhanced for pharmacological testing?

Advanced Research Question

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes improve aqueous solubility .
  • Salt formation : React with HCl or sodium bicarbonate to generate ionizable derivatives .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the hydrazide moiety .

What computational methods predict its interaction with biological targets?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with receptors (e.g., COX-2 or EGFR) .
  • DFT calculations : Gaussian 09 optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

How do researchers address stability discrepancies under varying storage conditions?

Basic Research Question

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials under N₂ to prevent photolysis of the hydrazone bond .

What structural analogs are critical for structure-activity relationship (SAR) studies?

Advanced Research Question
Key modifications include:

  • Benzyloxy substituents : Replace with -OCH₃ or -Cl to assess electronic effects .
  • Benzylidene group : Compare 4-methyl vs. 4-chloro derivatives for steric/electronic impact .
  • Pyrazole core : Test 1H-pyrazole vs. 1-methylpyrazole to evaluate N-substitution effects .

How should contradictory bioactivity data between analogs be analyzed?

Advanced Research Question

  • Meta-analysis : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant trends .
  • Physicochemical profiling : LogP and pKa differences may explain variability in membrane permeability .
  • Target selectivity panels : Screen against related enzymes (e.g., kinase families) to assess off-target effects .

What green chemistry approaches reduce environmental impact during synthesis?

Advanced Research Question

  • Solvent-free reactions : Microwave-assisted synthesis reduces waste and energy use .
  • Biocatalysis : Lipases or laccases catalyze condensation steps under mild conditions .
  • Recyclable catalysts : Use immobilized TiO₂ or zeolites for heterogeneous catalysis .

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